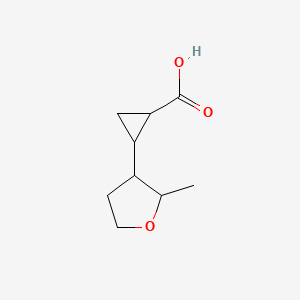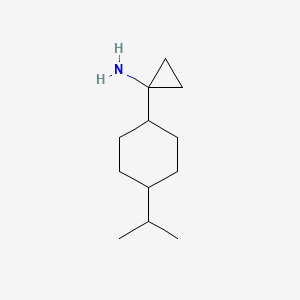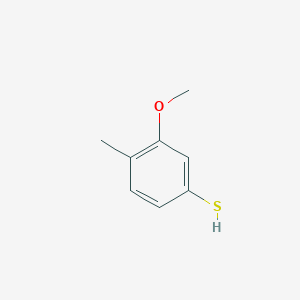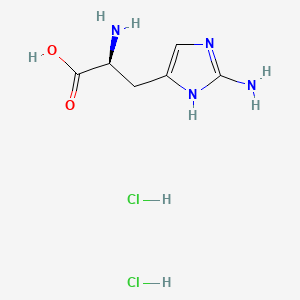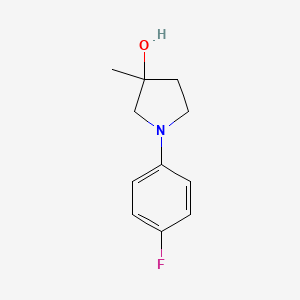![molecular formula C12H17F3N2O3 B13588910 N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]hept-5-ene ring system, which is a common motif in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)bicyclo[221]hept-5-ene-2-carboxamide,trifluoroaceticacid typically involves the reaction of bicyclo[22The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid in the final step helps to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines
Major Products
Epoxides: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains a similar bicyclic ring system but with different functional groups.
Uniqueness
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid is unique due to its combination of a bicyclic ring system with an aminoethyl group and trifluoroacetic acid. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C12H17F3N2O3 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O.C2HF3O2/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6,11H2,(H,12,13);(H,6,7) |
InChI Key |
MNAGXKBFHFHCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


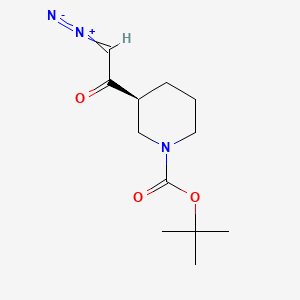
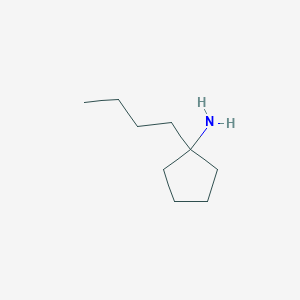
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)

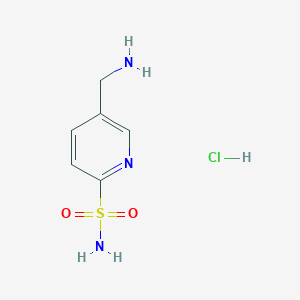
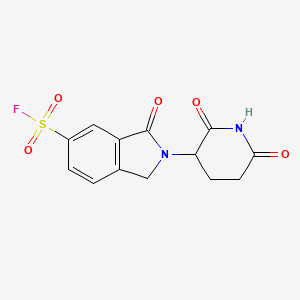
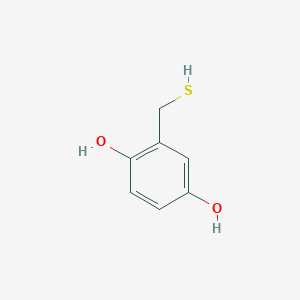
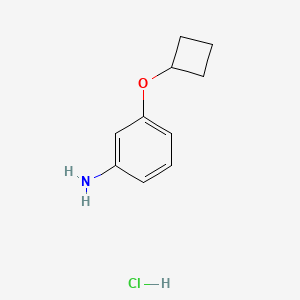
aminehydrochloride](/img/structure/B13588867.png)
